molecular formula C8H17NOS2 B1198117 Dihydrolipoamide CAS No. 3884-47-7

Dihydrolipoamide

Cat. No. B1198117
CAS RN: 3884-47-7
M. Wt: 207.4 g/mol
InChI Key: VLYUGYAKYZETRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrolipoamide belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, that are formed from a fatty acid and an amine. Thus, dihydrolipoamide is considered to be a fatty amide lipid molecule. Dihydrolipoamide is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydrolipoamide has been primarily detected in urine. Within the cell, dihydrolipoamide is primarily located in the mitochondria, membrane (predicted from logP) and cytoplasm. Dihydrolipoamide exists in all eukaryotes, ranging from yeast to humans. Dihydrolipoamide participates in a number of enzymatic reactions. In particular, Dihydrolipoamide can be converted into lipoamide through its interaction with the enzyme dihydrolipoyl dehydrogenase E3. In addition, Dihydrolipoamide can be biosynthesized from S-(3-methylbutanoyl)-dihydrolipoamide-e;  which is mediated by the enzyme lipoamide acyltransferase component OF branched-chain alpha-keto acid dehydrogenase complex, mitochondrial. In humans, dihydrolipoamide is involved in the valine, leucine and isoleucine degradation pathway and the pyruvate metabolism pathway. Dihydrolipoamide is also involved in several metabolic disorders, some of which include methylmalonate semialdehyde dehydrogenase deficiency, Beta-ketothiolase deficiency, pyruvate dehydrogenase complex deficiency, and the isovaleric aciduria pathway.
Dihydrolipoamide is a dithiol and a monocarboxylic acid amide. It has a role as a human metabolite, a cofactor, a Saccharomyces cerevisiae metabolite and a mouse metabolite.

Scientific Research Applications

1. Genetic and Clinical Implications

Dihydrolipoamide dehydrogenase (E3) deficiency, identified in various populations including Arab Moslem and Ashkenazi Jewish patients, is a genetic disorder with severe metabolic complications. This deficiency can lead to early death, and the condition is often treated with vitamin therapy (Hong et al., 2003).

2. Biochemical Regulation and Enzymatic Activities

Dihydrolipoamide dehydrogenase plays a crucial role in regulating primary metabolism by connecting glycolytic flux to the tricarboxylic acid cycle. Its activity is influenced by the NAD+/NADH ratio and pH levels, which are essential in physiological control mechanisms (Moxley et al., 2014).

3. Cellular Localization in Pathogens

In the parasite Trypanosoma brucei, dihydrolipoamide dehydrogenase is associated with the plasma membrane, which is unusual given its typical role in multi-enzyme complexes. This unique localization suggests different functional roles in various organisms (Danson et al., 1987).

4. Role in Thyroid Hormone Metabolism

Dihydrolipoamide has been found to stimulate iodothyronine outer ring monodeiodinase activity in the rat kidney, which is vital in thyroid hormone metabolism. This highlights its potential role in regulating thyroid function (Goswami & Rosenberg, 1983).

5. Structural Insights and Disease Mechanisms

Recent studies have provided molecular insights into dihydrolipoamide dehydrogenase deficiency, revealing how mutations can lead to a loss of function and contribute to severe clinical symptoms. Understanding the structural basis of these mutations helps in understanding the disease mechanisms (Ambrus, 2019).

6. Role in Oxidative Stress and Pathogenesis

Pathogenic mutations in human dihydrolipoamide dehydrogenase can increase the generation of reactive oxygen species (ROS), contributing to the clinical presentations of E3 deficiency. The structural changes induced by these mutations play a role in modulating ROS generation (Ambrus & Ádám‐Vizi, 2013).

7. Adaptation to Extreme Environments

Studies on dihydrolipoamide dehydrogenase from halophilic archaea provide insights into the adaptation of enzymes to high salt concentrations. This research has implications for understanding protein stability and function in extreme environments (Jolley et al., 1996).

8. Potential Role in Nitric Oxide Scavenging

Dihydrolipoamide dehydrogenase from porcine heart can use nitric oxide as an electron acceptor, suggesting a potential role in modifying NO levels under specific cellular conditions, which could be significant in physiological and pathological contexts (Igamberdiev et al., 2004).

properties

IUPAC Name

6,8-bis(sulfanyl)octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYUGYAKYZETRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)N)CC(CCS)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863287
Record name 6,8-Bis(sulfanyl)octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrolipoamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dihydrolipoamide

CAS RN

3884-47-7
Record name Dihydrolipoamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3884-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrolipoamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Bis(sulfanyl)octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrolipoamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RF8AN4JFL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydrolipoamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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